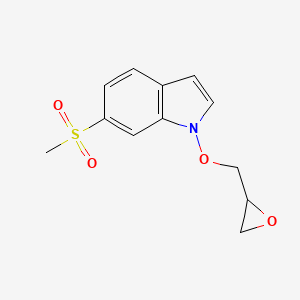

6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole

Vue d'ensemble

Description

The compound “6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole” is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals. The “6-(Methylsulfonyl)” and “1-(oxiran-2-ylmethoxy)” parts suggest that it has been modified with a methylsulfonyl group and an oxirane (also known as an epoxide) group respectively .

Molecular Structure Analysis

The molecular structure of this compound would likely show an indole ring system with a methylsulfonyl group attached at the 6-position and an oxirane group attached through an ether linkage at the 1-position .Chemical Reactions Analysis

The reactivity of this compound could be quite interesting due to the presence of the epoxide group, which is highly reactive and can undergo various ring-opening reactions .Applications De Recherche Scientifique

Synthesis and Chemistry

- Synthesis of Aryl(hetaryl)oxiranes : 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole is used in the synthesis of aryloxiranes under phase-transfer and homogeneous conditions. The method ensures the purity of epoxy derivatives and enables the preparation of specific indole derivatives like 1-methyl-3-(oxiran-2-yl)-1H-indole (Afon’kin et al., 2008).

- NMR Studies : Detailed Nuclear Magnetic Resonance (NMR) studies of 2‐functionalized 5‐(methylsulfonyl)‐1‐phenyl‐1H‐indoles, a compound structurally similar to this compound, have been conducted. These studies aim to fully assign the 1H and 13C NMR resonances using one- and two-dimensional experiments (Cruz-López et al., 2007).

Biological Applications and Compound Synthesis

- Synthesis of Biologically Active Compounds : The compound is involved in the synthesis of new derivatives of 2,3-dimethylindole, which are potentially biologically active. These reactions are influenced by the redox potential and steric factors of the starting amides. The synthesized compounds could exhibit activities such as para amino benzoic acid antagonism and insulysin inhibition (Avdeenko et al., 2020).

- Cycloaddition Reactions : The compound is used in Ni(ClO4)2-catalyzed regioselective and diastereoselective [3+2]-annulations with indoles, leading to 1H-furo[3,4-b]indoles. These reactions proceed with high regio- and diastereoselectivity under mild conditions (Zhang et al., 2012).

- Antidiabetic Activity : Derivatives like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid have been synthesized and tested for in vivo antidiabetic activity. The biological evaluation revealed that some of these derivatives showed potent antidiabetic activity (Choudhary et al., 2011).

Synthesis of Novel Compounds and Ligands

- Ligands for Cognitive Disorders : Novel indole derivatives have been designed and synthesized as 5-HT6 receptor ligands, showing potential for the treatment of cognitive disorders. Some derivatives showed potent in vitro binding affinity and good pharmacokinetic profiles, indicating their therapeutic potential (Nirogi et al., 2016).

- Furo[3,4-b]indoles Synthesis : 4-(phenylsulfonyl)-4H-furo[3,4-b]indole and its derivatives have been synthesized from indole. These compounds represent indole-2,3-quinodimethane synthetic analogues, suggesting a diverse range of chemical and potential biological applications (Gribble et al., 2002).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole” would require appropriate safety measures. The specific hazards would depend on its exact properties, but the presence of an epoxide group suggests that it could be potentially irritating or harmful if inhaled, ingested, or comes into contact with skin .

Orientations Futures

Propriétés

IUPAC Name |

6-methylsulfonyl-1-(oxiran-2-ylmethoxy)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c1-18(14,15)11-3-2-9-4-5-13(12(9)6-11)17-8-10-7-16-10/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVMFMDJQZWZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375555 | |

| Record name | 6-(Methanesulfonyl)-1-[(oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849924-91-0 | |

| Record name | 6-(Methylsulfonyl)-1-(2-oxiranylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methanesulfonyl)-1-[(oxiran-2-yl)methoxy]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methylsulfonyl)-1-(oxiran-2-ylmethoxy)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)

![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)